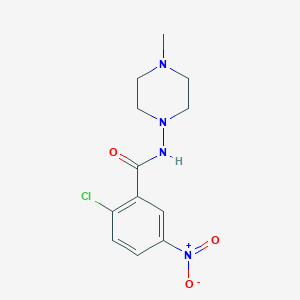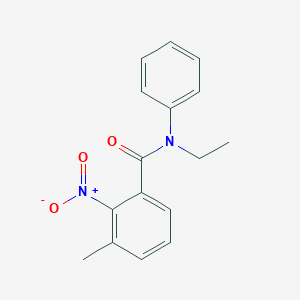
N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 3-ethylphenyl and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 3-ethylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.
Major Products:
Reduction: N-(3-ethylphenyl)-2-(4-aminophenyl)acetamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of anti-inflammatory and analgesic agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group can form hydrogen bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
- N-(3-ethylphenyl)-3-(4-nitrophenyl)acrylamide
- N-(3-chloro-4-nitrophenyl)acetamide
Comparison:
- N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide has a unique combination of an ethyl group and a nitro group, which imparts distinct chemical and biological properties.
- N-(3-ethylphenyl)-3-(4-nitrophenyl)acrylamide differs in the position of the nitro group and the presence of an acrylamide moiety, which affects its reactivity and applications.
- N-(3-chloro-4-nitrophenyl)acetamide has a chloro group instead of an ethyl group, leading to different chemical behavior and potential uses in various fields.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-12-4-3-5-14(10-12)17-16(19)11-13-6-8-15(9-7-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCVPHMFPNAWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]morpholine](/img/structure/B5743196.png)
![ethyl 4-{[(4-chlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5743202.png)



![ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5743224.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5743232.png)

![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate](/img/structure/B5743261.png)
![4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5743265.png)
![ethyl 1,2-dimethyl-5-{[(methylamino)carbonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B5743279.png)


